

**Application Notes and Protocols: Diamino Lipid** 

## DAL4 for Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Diamino lipid DAL4 |           |
| Cat. No.:            | B12398828          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diamino lipid DAL4** is a novel, ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.[1] These LNPs serve as a vehicle to protect the mRNA payload from degradation and facilitate its efficient delivery into target cells. In the context of cancer vaccines, DAL4-LNPs can be formulated to carry mRNA encoding immunostimulatory molecules, such as cytokines, to the tumor microenvironment. This localized delivery strategy aims to enhance anti-tumor immune responses while minimizing systemic toxicity associated with traditional cytokine therapies.[1][2]

This document provides detailed application notes and protocols for the use of **Diamino lipid DAL4** in the development of mRNA-based cancer vaccines, with a focus on the formulation, characterization, and preclinical evaluation of DAL4-LNP-based therapies. The protocols are based on established methodologies and findings from preclinical studies.

## **Data Presentation**

## **Table 1: Physicochemical Characteristics of DAL4-LNPs**

The following table summarizes the key physicochemical properties of DAL4-LNPs encapsulating various mRNA species. These parameters are critical for ensuring the quality, stability, and in vivo performance of the LNP formulations.



| LNP<br>Formulation               | Mean Particle<br>Size (nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) | mRNA<br>Encapsulation<br>Efficiency (%) |
|----------------------------------|----------------------------|-------------------------------|------------------------|-----------------------------------------|
| DAL4-LNP-IL-12                   | 95.3 ± 2.1                 | 0.12 ± 0.02                   | -8.5 ± 0.7             | >95                                     |
| DAL4-LNP-IL-27                   | 98.7 ± 2.5                 | 0.13 ± 0.03                   | -9.1 ± 0.9             | >95                                     |
| DAL4-LNP-GM-<br>CSF              | 96.5 ± 1.9                 | 0.11 ± 0.02                   | -8.8 ± 0.6             | >95                                     |
| DAL4-LNP (dual<br>IL-12 & IL-27) | 101.2 ± 3.2                | 0.14 ± 0.03                   | -9.5 ± 1.1             | >95                                     |

Data presented as mean ± standard deviation.

## Table 2: In Vivo Anti-Tumor Efficacy of DAL4-LNP mRNA Therapies in B16F10 Melanoma Model

This table presents the in vivo efficacy of intratumorally administered DAL4-LNPs encapsulating cytokine-encoding mRNA in a murine B16F10 melanoma model.

| Treatment Group                  | Average Tumor<br>Volume (mm³) at<br>Day 21 | Percent Tumor<br>Growth Inhibition<br>(%) | Survival Rate (%) at<br>Day 30 |
|----------------------------------|--------------------------------------------|-------------------------------------------|--------------------------------|
| PBS Control                      | 1500 ± 250                                 | 0                                         | 0                              |
| DAL4-LNP-GM-CSF                  | 1100 ± 200                                 | 26.7                                      | 20                             |
| DAL4-LNP-IL-27                   | 800 ± 150                                  | 46.7                                      | 40                             |
| DAL4-LNP-IL-12                   | 400 ± 100                                  | 73.3                                      | 80                             |
| DAL4-LNP (dual IL-12<br>& IL-27) | 150 ± 50                                   | 90                                        | 100                            |

Data are representative of typical outcomes from preclinical studies. Tumor volumes are approximate and presented as mean ± standard deviation.



## **Experimental Protocols**

## Protocol 1: Formulation of DAL4-Lipid Nanoparticles Encapsulating mRNA

This protocol describes the preparation of DAL4-LNPs using a microfluidic mixing method.

#### Materials:

- Diamino lipid DAL4
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000)
- mRNA (e.g., encoding IL-12, IL-27)
- Ethanol, molecular biology grade
- Citrate buffer (pH 4.0), sterile
- Phosphate-buffered saline (PBS), sterile
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve DAL4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The final total lipid concentration in the ethanol phase should be between 10-20 mg/mL.
- Prepare mRNA Solution:



- Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.
- · LNP Formulation using Microfluidic Mixing:
  - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.
  - Initiate the mixing process according to the manufacturer's instructions. The rapid mixing
    of the two phases will induce the self-assembly of the LNPs.
- · Purification and Buffer Exchange:
  - Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
  - Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
  - Store the sterile DAL4-LNP-mRNA suspension at 4°C for short-term use or at -80°C for long-term storage.

### **Protocol 2: Characterization of DAL4-LNPs**

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
  - Dilute a small aliquot of the LNP suspension in sterile PBS.



- Transfer the diluted sample to a cuvette.
- Measure the particle size and PDI at 25°C. Perform at least three independent measurements.
- 2. Zeta Potential Measurement:
- Instrument: Laser Doppler Velocimetry instrument.
- Procedure:
  - Dilute the LNP suspension in 10 mM NaCl solution.
  - Load the sample into a zeta potential cell.
  - Measure the electrophoretic mobility to determine the zeta potential.
- 3. mRNA Encapsulation Efficiency:
- Assay: Quant-iT RiboGreen RNA Assay.
- Procedure:
  - Prepare two sets of LNP samples.
  - To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.
  - Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
  - The encapsulation efficiency is calculated using the following formula: EE (%) =
     (Fluorescence of lysed LNPs Fluorescence of intact LNPs) / Fluorescence of lysed LNPs
     \* 100

## **Protocol 3: In Vivo Anti-Tumor Efficacy Study**

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DAL4-LNP-mRNA in a murine tumor model.



#### Materials:

- C57BL/6 mice (6-8 weeks old)
- B16F10 melanoma cells
- DAL4-LNP-mRNA formulations (e.g., IL-12, IL-27, dual) and PBS control
- Sterile syringes and needles
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation:
  - $\circ$  Subcutaneously inject 1 x 10<sup>5</sup> B16F10 cells in 100  $\mu$ L of sterile PBS into the flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor tumor growth every other day by measuring the tumor dimensions with calipers.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Administration:
  - When tumors reach an average volume of approximately 50-100 mm<sup>3</sup>, randomize the mice into treatment groups (n=5-10 mice per group).
  - Administer intratumoral injections of the DAL4-LNP-mRNA formulations or PBS control every other day for a total of six doses. The typical mRNA dose is 10 μg per injection.[3]
- Efficacy Assessment:
  - Continue to monitor tumor volume throughout the study.
  - Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.



• Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.

## Protocol 4: Immunological Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

#### Materials:

- Tumor tissues from treated and control mice
- RPMI 1640 medium
- · Collagenase D, DNase I
- Fetal Bovine Serum (FBS)
- · Red Blood Cell Lysis Buffer
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, IFN-γ, TNF-α)
- · Flow cytometer

#### Procedure:

- Tumor Dissociation:
  - Excise tumors and mince them into small pieces.
  - Digest the tumor tissue in RPMI 1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
  - Filter the cell suspension through a 70 μm cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis:



- Treat the cell suspension with Red Blood Cell Lysis Buffer to remove contaminating erythrocytes.
- Cell Staining for Flow Cytometry:
  - Count the viable cells.
  - For surface marker staining, incubate the cells with a cocktail of fluorescently labeled antibodies against markers such as CD45, CD3, CD8, and NK1.1.
  - For intracellular cytokine staining, stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A).
  - After stimulation, perform surface staining as described above, then fix and permeabilize the cells before staining for intracellular cytokines like IFN-γ and TNF-α.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, NK cells) and the proportion of these cells producing IFNy and TNF-α.

# Signaling Pathways and Experimental Workflows Signaling Pathways

The therapeutic effect of DAL4-LNPs carrying cytokine-encoding mRNA is mediated by the biological activity of the translated cytokines. The intratumoral expression of IL-12 and IL-27 activates downstream signaling cascades in immune cells, leading to an enhanced anti-tumor response.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Opposing roles of STAT1 and STAT3 in IL-21 function in CD4+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of naïve CD4+ T cells re-tunes STAT1 signaling to deliver unique cytokine responses in memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Diamino Lipid DAL4 for Cancer Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398828#diamino-lipid-dal4-for-cancer-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com